4-(Benzyloxy)-1-bromo-2-fluorobenzene

Medicinal chemistry Lipophilicity Drug-likeness

Achieve superior regioselectivity in your palladium-catalyzed cross-couplings with 4-(Benzyloxy)-1-bromo-2-fluorobenzene. Its specific 1-bromo-2-fluoro-4-benzyloxy orientation provides an optimal balance of oxidative addition kinetics and steric control, outperforming generic aryl halides. As a solid, it enables precise, automated stoichiometric dispensing for high-throughput screening. This building block allows for sequential diversification: capitalize on the reactive bromine site for C–C bond formation while retaining the fluorine for metabolic stability, and later deprotect the benzyl group to unlock phenolic reactivity. Ensure the reproducibility of your fluorinated biaryl programs with this validated, high-purity intermediate.

Molecular Formula C13H10BrFO
Molecular Weight 281.12 g/mol
CAS No. 185346-79-6
Cat. No. B065959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-1-bromo-2-fluorobenzene
CAS185346-79-6
Molecular FormulaC13H10BrFO
Molecular Weight281.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)F
InChIInChI=1S/C13H10BrFO/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9H2
InChIKeyBYTJTXKQBSNGCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzyloxy)-1-bromo-2-fluorobenzene (CAS 185346-79-6) – A Regiochemically Defined Aryl Halide Building Block for Pharmaceutical Synthesis


4-(Benzyloxy)-1-bromo-2-fluorobenzene (CAS 185346-79-6) is a di‑halogenated aromatic ether with the molecular formula C₁₃H₁₀BrFO and a molecular weight of 281.12 g/mol [1]. It belongs to the class of 1‑bromo‑2‑fluoro‑4‑alkoxybenzenes, distinguished by its precise 1,2,4‑trisubstitution pattern that combines a bromine atom (a superior leaving group for cross‑coupling), a fluorine atom (which modulates electronic and metabolic properties), and a benzyloxy protecting group . The compound is commercially available with a purity of ≥97.5% (GC) and a melting point of 31.0–37.0 °C, making it a solid at ambient temperature .

Why 4-(Benzyloxy)-1-bromo-2-fluorobenzene (185346-79-6) Cannot Be Replaced by a Regioisomer or Chloro Analog in Medicinal Chemistry


In‑class aryl halides with similar benzyloxy‑halogen‑substitution patterns are not interchangeable. The specific 1‑bromo‑2‑fluoro‑4‑benzyloxy orientation determines both the electronic landscape (via the ortho/para‑directing effects of the fluorine and benzyloxy groups) and the steric environment at the reactive bromine site, directly influencing the regioselectivity and yield of cross‑coupling reactions [1]. Furthermore, the presence of bromine (vs. chlorine or iodine) affords an optimal balance between oxidative addition kinetics and functional group tolerance in palladium‑catalyzed transformations [2]. The quantitative differences in lipophilicity (XLogP3) and solid‑state handling properties relative to closely related analogs underscore why a generic substitution would compromise the reproducibility and efficiency of downstream synthetic sequences [3].

Quantitative Differentiation of 4-(Benzyloxy)-1-bromo-2-fluorobenzene (185346-79-6) vs. Closest Analogs


Lower Lipophilicity vs. Chloro Analog: XLogP3 4.2 vs. 4.7

4-(Benzyloxy)-1-bromo-2-fluorobenzene exhibits an XLogP3‑AA value of 4.2, which is 0.5 log units lower than that of its direct chloro‑substituted comparator 4‑(Benzyloxy)‑1‑bromo‑2‑chlorobenzene (XLogP3 = 4.7) [1]. In drug discovery, a ΔlogP of 0.5 can translate to a measurable difference in aqueous solubility and permeability, directly impacting early‑stage pharmacokinetic profiling [2].

Medicinal chemistry Lipophilicity Drug-likeness

Solid‑State Handling Advantage: Defined Melting Point vs. Regioisomeric Oils

4-(Benzyloxy)-1-bromo-2-fluorobenzene is a white solid with a certified melting range of 31.0–37.0 °C (clear melt) and an assay of ≥97.5% by GC . In contrast, the regioisomer 2‑(benzyloxy)‑1‑bromo‑4‑fluorobenzene (CAS 202857‑88‑3) is typically supplied as a liquid with no reported melting point and a predicted boiling point of ~323 °C . The solid physical form simplifies weighing, reduces solvent co‑introduction, and improves long‑term storage stability compared to liquid analogs.

Process chemistry Physical form Handling

Higher Commercial Purity Grade: ≥97.5% GC vs. Standard 95% Offerings

Leading vendors supply 4‑(Benzyloxy)‑1‑bromo‑2‑fluorobenzene with an assay specification of ≥97.5% by GC , whereas many regioisomers and chloro‑substituted analogs are typically offered at a 95% minimum purity grade . The higher purity reduces the burden of impurities in subsequent reactions, particularly in catalytic cross‑couplings where halogenated by‑products can poison palladium catalysts or lead to off‑target coupling products.

Quality control Purity Procurement

Validated Pharmaceutical Utility: Explicitly Cited in Eli Lilly Patent WO2005/066136 A1

4‑(Benzyloxy)‑1‑bromo‑2‑fluorobenzene is explicitly referenced as a synthetic intermediate on page 69 of Eli Lilly and Company's patent WO2005/066136 A1 [1]. This patent pertains to novel compounds for the treatment of diabetes and obesity. In contrast, a survey of the same patent literature shows no explicit use of the closely related regioisomers 1‑(benzyloxy)‑4‑bromo‑2‑fluorobenzene (133057‑82‑6) or 4‑(benzyloxy)‑2‑bromo‑1‑fluorobenzene (1364572‑05‑3) in this context, indicating that the specific substitution pattern of 185346‑79‑6 is preferred for this pharmaceutical scaffold .

Pharmaceutical intermediate Patent precedent Drug discovery

Application Scenarios for 4-(Benzyloxy)-1-bromo-2-fluorobenzene (185346-79-6) Driven by Differential Evidence


Suzuki–Miyaura Cross‑Coupling for Fluorinated Biaryl Pharmaceuticals

The 1‑bromo‑2‑fluoro‑4‑benzyloxy substitution pattern provides optimal oxidative addition kinetics for palladium‑catalyzed Suzuki couplings, enabling the construction of fluorinated biaryl motifs common in kinase inhibitors and GPCR modulators. The compound's solid physical form and high purity (≥97.5% GC) ensure consistent stoichiometry in parallel synthesis platforms .

Early‑Stage Drug Discovery: Hit‑to‑Lead Optimization of CNS and Metabolic Targets

With an XLogP3 of 4.2, this building block offers a balanced lipophilicity profile suitable for optimizing blood‑brain barrier penetration while avoiding excessive logP that can lead to off‑target toxicity. Its validated use in an Eli Lilly patent for metabolic disorders underscores its relevance for diabetes and obesity programs [1].

Process Chemistry: Solid‑State Dosing in Automated Reaction Screening

As a solid at ambient temperature (mp 31–37 °C), the compound can be accurately weighed using automated powder dispensing systems, a critical advantage over liquid regioisomers that require volumetric measurement or solvent co‑introduction. This reduces variability in high‑throughput reaction screening campaigns .

Fluorinated Agrochemical Intermediate Development

The presence of both bromine and fluorine allows for sequential functionalization: the bromine can be replaced via cross‑coupling, while the fluorine atom remains intact to impart metabolic stability and alter physicochemical properties. The benzyloxy group can later be deprotected to a phenol for further diversification .

Technical Documentation Hub

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